molecular formula C8H10ClNO B7964317 1-(3-Chloro-5-methylpyridin-4-yl)ethanol

1-(3-Chloro-5-methylpyridin-4-yl)ethanol

Cat. No.: B7964317
M. Wt: 171.62 g/mol
InChI Key: NGZIWFXKFPLGIH-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methylpyridin-4-yl)ethanol is an organic compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a chloro and methyl substituent on the pyridine ring along with an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-methylpyridine with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-methylpyridin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a methylpyridine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: 3-Chloro-5-methylpyridine-4-carboxylic acid.

    Reduction: 3-Methylpyridine.

    Substitution: 3-Amino-5-methylpyridine or 3-Methyl-5-thiopyridine.

Scientific Research Applications

1-(3-Chloro-5-methylpyridin-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methylpyridin-4-yl)ethanol involves its interaction with specific molecular targets. The chloro and ethanol groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylpyridine: Lacks the ethanol group, making it less polar.

    3-Methylpyridine: Lacks both the chloro and ethanol groups, resulting in different reactivity.

    1-(3-Chloro-5-methylpyridin-4-yl)propanol: Similar structure but with a propanol group instead of ethanol.

Uniqueness

1-(3-Chloro-5-methylpyridin-4-yl)ethanol is unique due to the presence of both chloro and ethanol groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(3-chloro-5-methylpyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-10-4-7(9)8(5)6(2)11/h3-4,6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZIWFXKFPLGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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